molecular formula C18H15FN6O B2967938 3-(4-fluorophenyl)-1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-5-carboxamide CAS No. 1797978-47-2

3-(4-fluorophenyl)-1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2967938
CAS No.: 1797978-47-2
M. Wt: 350.357
InChI Key: YPMVJNZMLAWHIH-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring bound to a phenyl group . It is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds .

Scientific Research Applications

Novel Functional Fluorophores Development

Researchers have explored the synthesis of pyrazolo[1,5-a]pyrimidines as intermediates for creating functional fluorophores. Through a one-pot, microwave-assisted process, these compounds are synthesized with good yields. The strategic use of these N-heteroaryl aldehydes as intermediates facilitates the preparation of novel fluorophores, demonstrating significant fluorescence and quantum yields, indicating potential applications in fluorescent probes for biological and environmental detection (Castillo, Tigreros, & Portilla, 2018).

Antitumor and Antimicrobial Activities

The compound has been a precursor in synthesizing derivatives with antitumor and antimicrobial activities. Specifically, enaminone-based N-arylpyrazole compounds lead to the creation of various derivatives demonstrating inhibition effects against human breast and liver carcinoma cell lines. This showcases the compound's utility in developing potential therapeutic agents (Riyadh, 2011).

Phosphodiesterase Inhibitors for Cognitive Impairment

The chemical framework of pyrazolo[1,5-a]pyrimidines has been instrumental in designing phosphodiesterase 1 (PDE1) inhibitors. A systematic study of these compounds reveals their potential in treating cognitive deficits associated with neurodegenerative and neuropsychiatric diseases. The development of such inhibitors highlights the compound's significance in addressing central nervous system disorders (Li et al., 2016).

Tumor Imaging with Positron Emission Tomography

Research into pyrazolo[1,5-a]pyrimidine derivatives has contributed to the development of novel probes for tumor imaging using positron emission tomography (PET). These studies aim to improve the diagnostic accuracy and treatment monitoring of various cancers, demonstrating the compound's utility in medical imaging (Xu et al., 2012).

Anti-Influenza Virus Activity

The synthesis route for benzamide-based 5-aminopyrazoles and their derivatives has shown remarkable activity against the avian influenza virus. This research provides a foundation for developing new antiviral agents, showcasing the potential of pyrazolo[1,5-a]pyrimidine derivatives in combating viral infections (Hebishy, Salama, & Elgemeie, 2020).

Properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN6O/c1-11-7-17-20-9-14(10-25(17)22-11)21-18(26)16-8-15(23-24(16)2)12-3-5-13(19)6-4-12/h3-10H,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMVJNZMLAWHIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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